molecular formula C27H32O4 B12754672 Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- CAS No. 80853-95-8

Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12754672
CAS No.: 80853-95-8
M. Wt: 420.5 g/mol
InChI Key: ZWKJJLXFUXQUQH-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of aromatic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides in the presence of a strong base or catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, alcohols, amines, and quinones, each with distinct chemical and physical properties.

Scientific Research Applications

Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-dimethoxy-: Similar in structure but lacks the diethoxyphenyl and phenoxy groups.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl: Shares some structural similarities but differs in the core structure and functional groups.

Uniqueness

Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

CAS No.

80853-95-8

Molecular Formula

C27H32O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,2-diethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C27H32O4/c1-5-29-25-16-15-22(18-26(25)30-6-2)27(3,4)20-28-19-21-11-10-14-24(17-21)31-23-12-8-7-9-13-23/h7-18H,5-6,19-20H2,1-4H3

InChI Key

ZWKJJLXFUXQUQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OCC

Origin of Product

United States

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